N-Benzoyl-Gly-His-Leu-Hydrat

Übersicht

Beschreibung

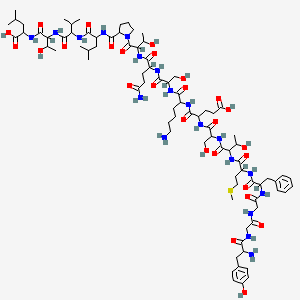

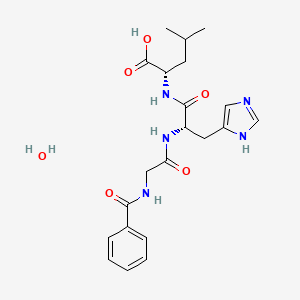

N-Hippuryl-His-Leu (hydrate) is also known by its synonyms : N-Hippuryl-His-Leu (hydrate) is also known by its synonyms: N-Benzoyl-Gly-His-Leu . Its empirical formula is C21H27N5O5 · xH2O , with a molecular weight of 429.47 g/mol (anhydrous basis). The compound is a synthetic substrate for angiotensin-converting enzyme (ACE) .

Wissenschaftliche Forschungsanwendungen

N-Hippuryl-His-Leu-Hydrat findet Anwendung in:

- Biochemie : Als Substrat für ACE-Aktivitätsassays.

- Medizin : Untersuchung von ACE-Inhibitoren und deren Auswirkungen auf die Blutdruckregulation.

- Pharmakologie : Untersuchung von ACE-bezogenen Signalwegen.

5. Wirkmechanismus

N-Hippuryl-His-Leu dient als künstliches Substrat für ACE. ACE katalysiert die Umwandlung von Angiotensin I zu Angiotensin II, das den Blutdruck und den Flüssigkeitshaushalt reguliert. Durch die Hemmung von ACE können Verbindungen wie N-Hippuryl-His-Leu diese physiologischen Prozesse modulieren.

Wirkmechanismus

Target of Action

The primary target of N-Benzoyl-Gly-His-Leu hydrate is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Mode of Action

N-Benzoyl-Gly-His-Leu hydrate: interacts with ACE as a substrate

Biochemical Pathways

The interaction of N-Benzoyl-Gly-His-Leu hydrate with ACE affects the renin-angiotensin system This system is a critical biochemical pathway for maintaining blood pressure and fluid balance

Result of Action

The molecular and cellular effects of N-Benzoyl-Gly-His-Leu hydrate’s Given its interaction with ACE, it may have potential effects on blood pressure and fluid balance . .

Biochemische Analyse

Biochemical Properties

N-Benzoyl-Gly-His-Leu hydrate interacts with the angiotensin-converting enzyme (ACE), serving as a substrate . The nature of this interaction involves the compound binding to the active site of the ACE, which is a key enzyme in the renin-angiotensin system that plays a crucial role in regulating blood pressure .

Cellular Effects

The effects of N-Benzoyl-Gly-His-Leu hydrate on cells are primarily mediated through its interaction with ACE. By serving as a substrate for ACE, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Benzoyl-Gly-His-Leu hydrate exerts its effects at the molecular level through its interaction with ACE. It binds to the active site of the enzyme, potentially influencing the enzyme’s activity . This can lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

N-Benzoyl-Gly-His-Leu hydrate is involved in the renin-angiotensin system through its interaction with ACE

Vorbereitungsmethoden

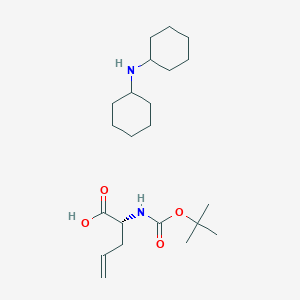

a. Synthetic Routes: The synthesis of N-Hippuryl-His-Leu involves the sequential coupling of amino acids. The specific synthetic route may vary, but it typically follows peptide synthesis principles.

b. Reaction Conditions: The reaction conditions for peptide bond formation include coupling reagents (e.g., carbodiimides), protecting groups, and solvents (often dimethylformamide or dichloromethane). Solid-phase peptide synthesis (SPPS) is commonly employed.

c. Industrial Production: While N-Hippuryl-His-Leu is not produced industrially on a large scale, it serves as a valuable research tool.

Analyse Chemischer Reaktionen

a. Reaktionen: N-Hippuryl-His-Leu kann verschiedene Reaktionen eingehen, darunter Hydrolyse, Amidierung und Peptidbindungsspaltung.

b. Häufige Reagenzien und Bedingungen:- Hydrolyse : Saure oder enzymatische Hydrolyse.

- Amidierung : Behandlung mit Ammoniak oder Aminen.

- Peptidbindungsspaltung : Saure oder basische Bedingungen.

c. Hauptprodukte: Die Hauptprodukte sind die konstituierenden Aminosäuren: N-Hippursäure , L-Histidin und L-Leucin .

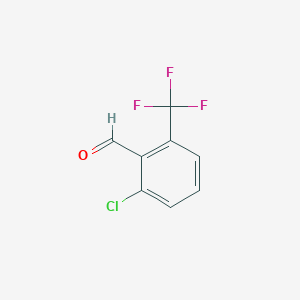

Vergleich Mit ähnlichen Verbindungen

Obwohl N-Hippuryl-His-Leu aufgrund seiner spezifischen Sequenz einzigartig ist, umfassen ähnliche Verbindungen andere ACE-Substrate und Peptidanaloga.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJMNXIJBZMPK-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584985 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-83-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

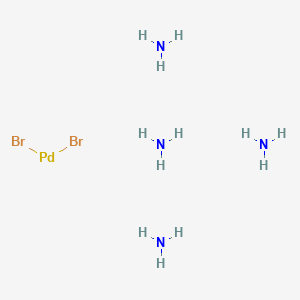

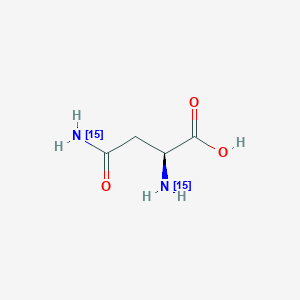

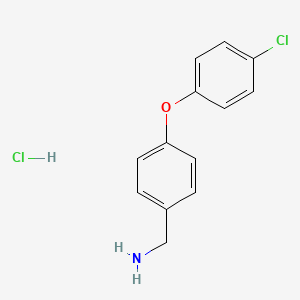

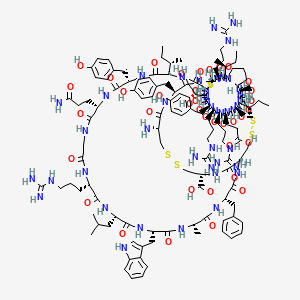

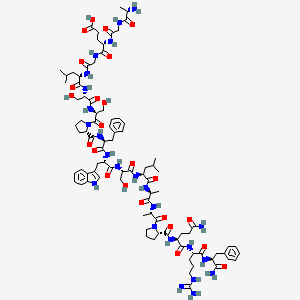

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591195.png)